molecular formula C17H21NO B13416170 N,N-dibenzyl-2-methoxyethanamine

N,N-dibenzyl-2-methoxyethanamine

Cat. No.: B13416170
M. Wt: 255.35 g/mol
InChI Key: YSTZKDDIZBCQRY-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-methoxyethanamine: is an organic compound with the molecular formula C17H21NO It is a derivative of ethanamine, featuring two benzyl groups and a methoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-methoxyethanamine typically involves the reaction of 2-methoxyethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methoxyethylamine attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or strong acids/bases.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-2-methoxyethanamine or 2-methoxyethanamine.

    Substitution: Various substituted ethanamines depending on the substituent introduced.

Scientific Research Applications

N,N-dibenzyl-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-methoxyethanamine is not well-defined in the literature. it is believed to interact with various molecular targets through its amine and methoxy functional groups. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest for further research.

Comparison with Similar Compounds

    N,N-dibenzylamine: Similar structure but lacks the methoxy group.

    2-methoxyethylamine: Lacks the benzyl groups.

    N,N-dibenzyl-2,2-diethoxyethanamine: Contains additional ethoxy groups.

Uniqueness: N,N-dibenzyl-2-methoxyethanamine is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N,N-dibenzyl-2-methoxyethanamine

InChI

InChI=1S/C17H21NO/c1-19-13-12-18(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

YSTZKDDIZBCQRY-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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